Butanoyl PAF

Cardiovascular Pharmacology Platelet Biology Inflammation Research

Procure Butanoyl PAF for oxLDL-driven inflammation assays. This C4-PAF analog is the dominant PAFR ligand in oxidized LDL (100-fold more abundant than C16:0 PAF). Its butanoyl (C4) sn-2 chain resists enzymatic hydrolysis ~2-fold better than native PAF, enabling sustained receptor activation in prolonged (>60 min) studies essential for atherogenesis, lipid body biogenesis, and UVB photo-oxidative damage models. Do not substitute with C16:0 PAF—the distinct acyl chain pharmacology and oxidative origin of Butanoyl PAF uniquely model endogenous oxLDL signaling.

Molecular Formula C28H58NO7P
Molecular Weight 551.7 g/mol
Cat. No. B163694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoyl PAF
Synonyms1-O-hexadecyl-2-O-butanoyl-sn-glyceryl-3-phosphocholine
Molecular FormulaC28H58NO7P
Molecular Weight551.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC
InChIInChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1
InChIKeyUVHUBDICYDPLIO-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoyl PAF: An Oxidatively Generated C4-PAF Analog for PAF Receptor-Mediated Inflammatory Research


Butanoyl PAF (1-O-hexadecyl-2-O-butanoyl-sn-glyceryl-3-phosphocholine; CAS 85405-03-4) is a platelet-activating factor (PAF) analog with a butanoyl (C4) substituent at the sn-2 position, generated through oxidative decomposition of 2-arachidonoyl phospholipids [1]. As an agonist of the PAF receptor (PAFR) — a G-protein coupled receptor mediating inflammatory and thrombotic signaling — Butanoyl PAF retains approximately 10% of the agonist potency of native C16:0 PAF [2], while being 100-fold more abundant than enzymatically generated PAF in oxidized low-density lipoprotein (oxLDL) particles [3]. Unlike metabolically labile native PAF, Butanoyl PAF is used in cardiovascular and immunological research where sustained receptor activation is required . This compound is a central signaling molecule in oxidative stress-associated inflammatory pathology, particularly in atherogenesis [4].

Procurement Rationale: Why Generic PAF Analogs Cannot Substitute for Butanoyl PAF


In-class substitution of PAF analogs is scientifically invalid because sn-2 acyl chain length and oxidation state dictate divergent receptor pharmacology, metabolic susceptibility, and pathological relevance. Native C16:0 PAF bears an acetyl (C2) group and is rapidly hydrolyzed by PAF-acetylhydrolase (PAF-AH), limiting its utility in prolonged assays [1]. In contrast, Butanoyl PAF possesses a butanoyl (C4) substituent that arises from oxidative fragmentation of endogenous phospholipids [2] and is enzymatically hydrolyzed approximately half as effectively as PAF [3], conferring enhanced stability in vitro. Crucially, lyso-PAF transacetylase demonstrates higher selectivity toward acetate (C2) over butanate (C4), meaning that Butanoyl PAF is not efficiently generated or degraded via the canonical enzymatic PAF pathway [4]. Consequently, substituting Butanoyl PAF with C16:0 PAF, methylcarbamyl PAF (a stable antagonist), or propionoyl PAF (a more potent agonist) would fundamentally alter the experimental outcome — either by introducing rapid metabolic inactivation, switching from agonism to antagonism, or misrepresenting the oxidative-stress-associated signaling pathway that Butanoyl PAF uniquely models.

Quantitative Evidence Guide: Butanoyl PAF Differentiation from Closest Analogs


Agonist Potency: Butanoyl PAF vs. C16:0 PAF in Washed Human Platelet Aggregation Assay

Butanoyl PAF functions as a full agonist at the PAF receptor but is 10-fold less potent than native C16:0 PAF in inducing platelet aggregation [1]. Synthesis and biological evaluation demonstrated that the C4-PAF analog retained approximately 10% of the agonist potency of PAF as a PAF receptor ligand [2]. This partial potency reduction is mechanistically attributed to the increased steric bulk of the butanoyl (C4) substituent relative to the native acetyl (C2) group, which reduces receptor binding affinity [3]. Despite lower potency, Butanoyl PAF remains a valid agonist for PAFR-mediated signaling studies where native PAF's rapid enzymatic degradation confounds interpretation.

Cardiovascular Pharmacology Platelet Biology Inflammation Research

Pathophysiological Abundance: Butanoyl PAF Accumulates 100-Fold Higher than C16:0 PAF in Oxidized LDL

Gas chromatography-mass spectrometry (GC-MS) quantitation of pentafluorobenzoyl derivatives in oxidized human LDL demonstrated that C4-PAF analogs (Butanoyl PAF and Butenoyl PAF) are present at concentrations 100-fold greater than enzymatically generated C16:0 PAF [1]. Specifically, upon Cu²⁺-initiated oxidation of LDL, the sn-2 butenoyl analog accounted for >50% of total PAF-like biological activity, while C16:0 PAF accounted for >30% [2]. This abundance differential establishes Butanoyl PAF as a physiologically dominant PAFR ligand under oxidative stress conditions, despite its lower intrinsic potency.

Atherosclerosis Lipid Oxidation Cardiovascular Disease Models

Functional Classification: Agonist (Butanoyl PAF) vs. Antagonist (Methylcarbamyl PAF) vs. Super-Agonist (Propionoyl PAF)

Butanoyl PAF is unambiguously a PAF receptor agonist, whereas methylcarbamyl PAF C-16 functions as a stable PAF receptor antagonist that resists metabolic inactivation and blocks endogenous PAF binding [1]. The structural basis for this functional divergence lies in the sn-2 substituent: the butanoyl (C4) ester retains agonism with reduced potency (~10% of PAF); the propionoyl (C3) homolog is reported to be twice as potent as native PAF [2]; the methylcarbamyl moiety confers antagonism; and longer homologs (succinoyl, glutaroyl) are several hundred-fold less potent [2]. This SAR gradient means that substituting Butanoyl PAF with any other homolog changes not just potency magnitude but the fundamental direction of receptor modulation.

PAF Pharmacology Receptor Agonism/Antagonism Medicinal Chemistry

Enzymatic Sensitivity: Butanoyl PAF Hydrolyzed at Half the Rate of C16:0 PAF by PAF-Acetylhydrolase

PAF-acetylhydrolase (PAF-AH), the primary enzyme responsible for PAF inactivation in biological systems, exhibits differential substrate specificity based on sn-2 acyl chain length. Platelet-activating factor acetylhydrolase 2 (PAFAH2) hydrolyzes propionyl (C3) and butyroyl/butanoyl (C4) moieties approximately half as effectively as it hydrolyzes the native acetyl (C2) group of C16:0 PAF [1]. This enzymatic resistance translates to extended functional half-life in vitro, with methylcarbamyl PAF (a related stable analog) demonstrating a half-life greater than 100 minutes in platelet-poor plasma compared to native PAF's rapid degradation [2].

Lipid Metabolism Enzyme Kinetics In Vitro Pharmacology

High-Value Application Scenarios for Butanoyl PAF in Research and Development


Oxidized LDL-Mediated Atherogenesis and Macrophage Foam Cell Formation Studies

Butanoyl PAF is the optimal tool compound for investigators modeling oxLDL-induced inflammatory signaling in atherosclerosis. Given that C4-PAF analogs constitute the dominant PAFR ligands in oxidized LDL (100-fold greater abundance than C16:0 PAF [1]), administering Butanoyl PAF — rather than native C16:0 PAF — accurately recapitulates the endogenous ligand pool that drives monocyte/macrophage activation and foam cell formation. Experimental designs should account for its 10-fold lower potency [1] by using concentrations approximately 10× higher than those employed for C16:0 PAF to achieve comparable receptor activation. This compound is particularly suited for co-treatment studies with PPARγ agonists such as azelaoyl PC, as both are co-generated in oxLDL and synergistically promote lipid body formation in leukocytes [2].

Prolonged In Vitro PAF Receptor Signaling and Desensitization Kinetics

Researchers investigating sustained PAFR activation, receptor desensitization, or downstream signaling cascades requiring >60-minute incubation periods should procure Butanoyl PAF rather than native C16:0 PAF. Native PAF undergoes rapid inactivation by endogenous PAF-AH in cell culture systems containing serum or plasma, whereas Butanoyl PAF is hydrolyzed approximately half as effectively [1]. This relative enzymatic resistance extends the window of active receptor engagement, making Butanoyl PAF suitable for overnight treatments, chronic exposure models, and washout experiments where maintaining consistent agonist tone is critical. For receptor internalization and trafficking studies, Butanoyl PAF provides a stable agonist stimulus without the confounding variable of ligand depletion.

Oxidative Stress-Induced Cutaneous Inflammation and UVB Damage Models

Butanoyl PAF is directly applicable to dermatological research investigating UVB radiation-induced inflammatory pathways. Studies have demonstrated that UVB irradiation of epidermal cells generates 1-alkyl-2-(butanoyl and butenoyl)-sn-glycero-3-phosphocholine alongside native PAF [1]. These oxidatively generated PAF analogs stimulate the PAF receptor to induce further PAF synthesis and apoptosis in a feed-forward inflammatory loop [1]. Butanoyl PAF therefore serves as an authentic molecular tool for dissecting PAFR-dependent mechanisms of UVB-induced cutaneous damage, including erythema, immune cell infiltration, and delayed apoptosis. Its use is indicated over C16:0 PAF for modeling photo-oxidative stress responses.

Leukocyte Lipid Body Formation and Eicosanoid Biosynthesis Research

Butanoyl PAF is the compound of choice for studies examining oxLDL-induced lipid body (lipid droplet) biogenesis in leukocytes — a process linked to enhanced eicosanoid production and inflammatory amplification. Intrapleural injection of Butanoyl PAF or Butenoyl PAF in mice induces rapid accumulation of monocytes, neutrophils, and eosinophils accompanied by leukocyte lipid body formation [1]. This in vivo activity confirms that C4-PAF analogs are sufficient to drive oxLDL-associated inflammatory infiltrates. Investigators examining the intersection of PAFR signaling with 5-lipoxygenase expression and leukotriene biosynthesis should specifically select Butanoyl PAF to replicate the endogenous oxLDL-derived agonist profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butanoyl PAF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.